molecular formula C12H16ClF2NO B1397700 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220034-23-0

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1397700
CAS No.: 1220034-23-0
M. Wt: 263.71 g/mol
InChI Key: ALZJVMGFUXIJNR-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a fluorinated piperidine derivative with a benzyloxy substituent bearing fluorine atoms at the 2- and 4-positions of the aromatic ring. The compound is structurally characterized by a piperidine ring substituted at the 4-position with a 2,4-difluorobenzyl ether group, forming a hydrochloride salt. This structural motif is significant in medicinal chemistry, as fluorinated aromatic groups often enhance metabolic stability, lipophilicity, and binding affinity to biological targets . The compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, such as antipsychotic agents like Risperidone . Its molecular formula is C₁₂H₁₄F₂NO·HCl, with a molecular weight of 261.7 g/mol .

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZJVMGFUXIJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Base: Common bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

1.1. Antipsychotic Properties

Research indicates that compounds similar to 4-[(2,4-difluorobenzyl)oxy]piperidine hydrochloride exhibit significant antipsychotic effects. For instance, derivatives of piperidine have been shown to interact with neurotransmitter systems implicated in schizophrenia and other psychotic disorders. A study highlighted the efficacy of piperidine derivatives in treating acute schizophrenia and schizoaffective disorders, suggesting that this compound may also hold similar therapeutic potential .

1.2. Orexin Receptor Modulation

The compound has been investigated for its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. Antagonists of these receptors have potential applications in treating sleep disorders and obesity . The modulation of orexin receptors by piperidine derivatives could lead to new treatments for conditions such as insomnia and metabolic syndrome.

1.3. Melanocortin Receptor Agonism

Piperidine derivatives have been identified as selective agonists for melanocortin receptor 4 (MCR4). These compounds may be beneficial in treating sexual dysfunction and obesity by modulating appetite and metabolic rates . The application of this compound in this context could provide new avenues for managing these conditions.

3.1. Clinical Trials

In clinical settings, compounds related to this compound have undergone trials for their effectiveness against various psychiatric disorders. For example, a study assessing the antipsychotic properties of piperidine derivatives demonstrated significant improvements in patient symptoms compared to placebo controls .

3.2. Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies are crucial for understanding the potential therapeutic window and safety profile of new drugs derived from or related to this compound .

Data Tables

Application AreaCompound EffectRelevant Studies
Antipsychotic EffectsReduces symptoms of schizophrenia[Study on piperidine derivatives]
Orexin Receptor ModulationPotential treatment for obesity[Orexin receptor antagonist study]
Melanocortin Receptor AgonismTreats sexual dysfunction[Melanocortin receptor agonist study]

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

  • 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (CAS 1185298-16-1): Molecular formula: C₁₂H₁₇ClFNO. Molecular weight: 245.72 g/mol . Key difference: A single fluorine atom at the 3-position of the benzyl group instead of 2,4-difluoro substitution. This positional isomer may exhibit lower metabolic stability compared to the 2,4-difluoro analog .
  • 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride: Molecular formula: C₁₂H₁₇ClFNO. Molecular weight: ~229.72 g/mol (estimated). Key difference: Single fluorine substitution at the para position. Impact: Para-substitution may enhance steric accessibility for target interactions but reduce lipophilicity compared to the 2,4-difluoro derivative .

Functional Group Variants

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0): Molecular formula: C₁₂H₁₃F₂NO·HCl. Molecular weight: 261.7 g/mol . Key difference: Benzoyl (carbonyl) group instead of benzyloxy (ether). This variant is also a key intermediate for Risperidone .
  • 4-(2,4-Difluorophenoxy)piperidine hydrochloride: Molecular formula: C₁₁H₁₂F₂NO·HCl. Molecular weight: Similar to benzyloxy analogs. Key difference: Phenoxy group instead of benzyloxy. Impact: The absence of a methylene spacer reduces steric bulk, which may influence binding to hydrophobic pockets in biological targets .

Ring Position Variants

  • 3-((2,4-Difluorobenzyl)oxy)piperidine hydrochloride (CAS 1220020-22-3): Molecular formula: C₁₂H₁₄F₂NO·HCl. Molecular weight: 263.71 g/mol . Key difference: Substituent attached to the piperidine ring at the 3-position instead of 4. Impact: Altered spatial orientation may affect interactions with enantioselective targets, such as neurotransmitter receptors .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
4-[(2,4-Difluorobenzyl)oxy]piperidine HCl C₁₂H₁₄F₂NO·HCl 261.7 2,4-difluoro-benzyloxy 106266-04-0
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₇ClFNO 245.72 3-fluoro-benzyloxy 1185298-16-1
4-(2,4-Difluorobenzoyl)piperidine HCl C₁₂H₁₃F₂NO·HCl 261.7 2,4-difluoro-benzoyl 106266-04-0
3-((2,4-Difluorobenzyl)oxy)piperidine HCl C₁₂H₁₄F₂NO·HCl 263.71 3-position substitution 1220020-22-3

Table 2: Functional Impact of Substituents

Feature 2,4-Difluorobenzyloxy 3-Fluorobenzyloxy 2,4-Difluorobenzoyl Phenoxy Derivative
Lipophilicity High Moderate Moderate-High Moderate
Electron Effects Strong EWG (F) Moderate EWG Strong EWG (CO) Moderate EWG
Metabolic Stability High Moderate High Low-Moderate
Synthetic Utility Risperidone intermediate Limited data Risperidone intermediate Research chemical

Biological Activity

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C12H14ClF2NOC_{12}H_{14}ClF_2NO and a CAS number of 106266-04-0. Its structure includes a piperidine ring substituted with a difluorobenzyl ether, which is critical for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. In particular, derivatives containing piperidine structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

The above table summarizes the inhibitory concentrations (IC50 values) of various compounds against COX-1 and COX-2 enzymes, indicating that similar piperidine derivatives exhibit significant anti-inflammatory effects .

The mechanism by which these compounds exert their anti-inflammatory effects typically involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. This leads to reduced inflammatory mediators in various biological systems.

Study on In Vivo Anti-inflammatory Activity

A study assessing the anti-inflammatory activity of piperidine derivatives demonstrated that certain compounds significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promising results for further development.

Table 2: Effective Doses in Animal Models

CompoundED50 (μM)Comparison DrugComparison ED50 (μM)
Compound A11.60Indomethacin9.17
Compound B8.23Indomethacin9.17

This table illustrates the comparative effectiveness of selected compounds against indomethacin in reducing inflammation in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The presence of electron-donating groups on the aromatic ring enhances the inhibitory activity against COX enzymes, leading to improved anti-inflammatory properties .

Q & A

Q. What are the established synthetic routes for 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperidine derivatives with 2,4-difluorobenzyl halides in the presence of a base (e.g., triethylamine) to form the ether linkage, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Purification often employs recrystallization or column chromatography .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring substitution pattern and benzyloxy group connectivity .
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight (e.g., 261.7 g/mol) .
  • X-ray crystallography (if single crystals are obtained) for definitive stereochemical assignment .

Q. What safety protocols are critical during handling?

  • Use fume hoods to avoid inhalation of fine particles .
  • Wear nitrile gloves and goggles to prevent skin/eye contact, as limited toxicity data suggest potential irritation .
  • Store in a cool, dry environment away from strong oxidizers to ensure stability .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a building block for:

  • Central nervous system (CNS) drug candidates , leveraging the piperidine scaffold’s affinity for neurotransmitter receptors .
  • Fluorinated analogs in structure-activity relationship (SAR) studies to enhance metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Temperature control : Maintain ≤0°C during benzylation to minimize side reactions .
  • Catalyst screening : Test alternatives to traditional bases (e.g., DBU) for improved selectivity .
  • Purification : Optimize gradient elution in HPLC to separate residual 2,4-difluorobenzyl halide impurities .

Q. How to address discrepancies in pharmacological activity data across studies?

  • Batch analysis : Verify purity (>95% by HPLC) to rule out impurity-driven variability .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for dopamine receptor assays) .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Explore alternative counterions (e.g., citrate) instead of hydrochloride .
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Q. How to design analogs for probing fluorination effects on bioactivity?

  • Isosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to assess electronic and steric impacts .
  • Metabolic stability assays : Compare hepatic microsome clearance rates of difluorinated vs. monofluorinated derivatives .

Q. What factors influence compound stability under long-term storage?

  • Moisture sensitivity : Store under inert gas (argon) with desiccants to prevent hydrochloride salt hydrolysis .
  • Light exposure : Use amber vials to avoid photodegradation of the benzyloxy group .

Q. How to resolve conflicting computational vs. experimental binding affinity data?

  • Docking refinement : Incorporate solvation effects and flexible receptor models in molecular dynamics simulations .
  • Competitive binding assays : Validate computational predictions with radioligand displacement studies (e.g., using ³H-spiperone) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
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4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

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